molecular formula C26H29FN2O3 B2720217 2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-19-1

2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2720217
CAS RN: 886165-19-1
M. Wt: 436.527
InChI Key: YJSTZTBRAREFLU-UHFFFAOYSA-N
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Description

The compound “2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry, as many biologically active compounds are derived from heterocyclic structures .


Synthesis Analysis

An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a dihydrochromeno[2,3-c]pyrrole-3,9-dione core, which is substituted at the 2-position by a 3-(diethylamino)propyl group and at the 1-position by a 3-fluorophenyl group . It also has two methyl groups at the 6 and 7 positions .

Scientific Research Applications

Synthesis and Material Science

Facile Synthesis Routes

Research in the field of organic chemistry often explores the synthesis of complex molecules. Compounds related to 2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serve as key intermediates in the synthesis of various heterocyclic compounds. These synthesis routes are crucial for developing new materials with potential applications in electronics, photonics, and as intermediates for further chemical transformations (Gabbutt et al., 2002).

Photoluminescent Polymers

The integration of heterocyclic compounds into polymers has led to the creation of highly luminescent materials. These materials, containing pyrrolo[3,4-c]pyrrole units, show promising applications in the fields of optoelectronics and sensing technologies due to their strong fluorescence properties. Such advances underscore the importance of heterocyclic chemistry in the development of new functional materials (Zhang & Tieke, 2008).

Biological Activities

Antitubercular Agents

Variants of dihydroquinolinones and pyridines tethered with aryl and heteroaryl groups, structurally related to the compound , have been synthesized and evaluated for their antitubercular properties. These studies highlight the potential of such compounds in developing new therapeutic agents against Mycobacterium tuberculosis, demonstrating the intersection of organic synthesis and medicinal chemistry (Kantevari et al., 2011).

Antimicrobial and Antifungal Activities

The synthesis of new heterocyclic compounds and their subsequent evaluation for antimicrobial and antifungal activities represent a significant area of research. Compounds analogous to this compound have shown promising results against a range of pathogens, indicating their potential as leads for developing new antimicrobial agents (Ghorab et al., 2017).

Cytotoxicity and Cancer Research

The design and synthesis of acyl derivatives of heterocyclic systems have been explored for their cytotoxic activities against various cancer cell lines. This research underscores the relevance of complex heterocyclic molecules in the search for new anticancer agents, with specific derivatives showing efficacy against resistant cell lines, offering insights into the development of novel therapeutic strategies (Gomez-Monterrey et al., 2011).

Future Directions

The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . Therefore, the future directions of research on this compound could involve further diversification and exploration of its biological activity.

properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(3-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3/c1-5-28(6-2)11-8-12-29-23(18-9-7-10-19(27)15-18)22-24(30)20-13-16(3)17(4)14-21(20)32-25(22)26(29)31/h7,9-10,13-15,23H,5-6,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSTZTBRAREFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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